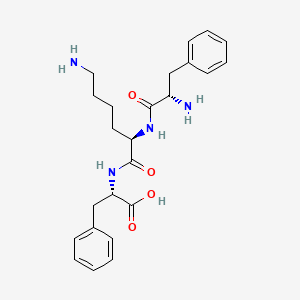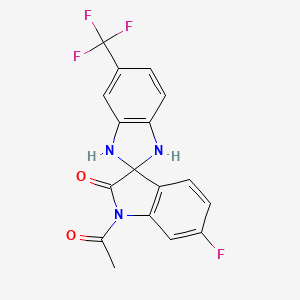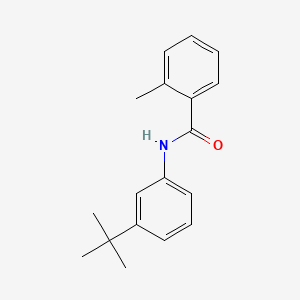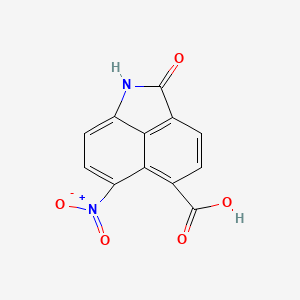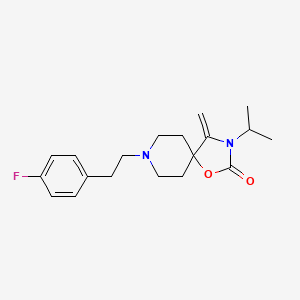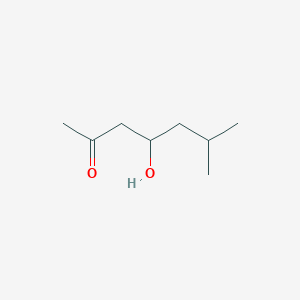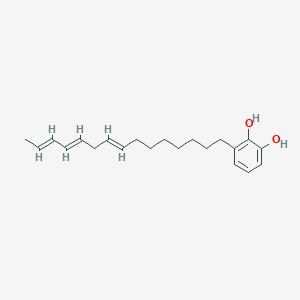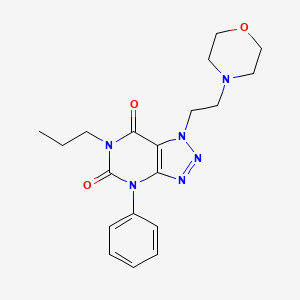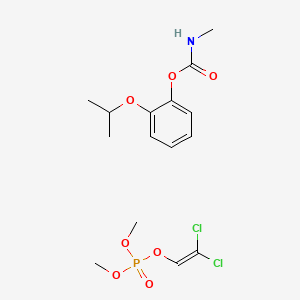
2,2',2''-Nitrilotriethyl tribenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-Nitrilotriethyl tribenzoate: is an organic compound with the molecular formula C27H27NO6 It is a derivative of nitrilotriacetic acid, where the carboxyl groups are esterified with benzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Nitrilotriethyl tribenzoate typically involves the esterification of nitrilotriacetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2’,2’'-Nitrilotriethyl tribenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2’,2’'-Nitrilotriethyl tribenzoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Benzyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 2,2’,2’'-Nitrilotriethyl tribenzoate is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metal ion transport and storage in biological systems.
Medicine: The chelating properties of 2,2’,2’'-Nitrilotriethyl tribenzoate make it a candidate for developing metal ion-based therapies, such as treatments for metal ion poisoning or as contrast agents in medical imaging.
Industry: In industrial applications, this compound is used as a stabilizer in the formulation of polymers and as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-Nitrilotriethyl tribenzoate primarily involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, forming stable complexes. These complexes can influence various biochemical pathways, depending on the metal ion involved and the biological context.
Comparaison Avec Des Composés Similaires
Nitrilotriacetic acid: The parent compound of 2,2’,2’'-Nitrilotriethyl tribenzoate, known for its chelating properties.
Ethylenediaminetetraacetic acid: Another well-known chelating agent with a broader range of applications.
Diethylenetriaminepentaacetic acid: A chelating agent with higher affinity for metal ions compared to nitrilotriacetic acid.
Uniqueness: 2,2’,2’'-Nitrilotriethyl tribenzoate is unique due to its esterified benzyl groups, which enhance its lipophilicity and potentially improve its ability to penetrate biological membranes
Propriétés
Numéro CAS |
47750-79-8 |
|---|---|
Formule moléculaire |
C27H27NO6 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
2-[bis(2-benzoyloxyethyl)amino]ethyl benzoate |
InChI |
InChI=1S/C27H27NO6/c29-25(22-10-4-1-5-11-22)32-19-16-28(17-20-33-26(30)23-12-6-2-7-13-23)18-21-34-27(31)24-14-8-3-9-15-24/h1-15H,16-21H2 |
Clé InChI |
OAXKCKGNLUUHEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


